![molecular formula C11H23NO2 B6353243 Ethyl 3-[butyl(ethyl)amino]propanoate CAS No. 1094714-36-9](/img/structure/B6353243.png)
Ethyl 3-[butyl(ethyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is an ester derivative and is commonly used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.
作用機序
Target of Action
Ethyl 3-[butyl(ethyl)amino]propanoate, also known as Ethyl butylacetylaminopropionate , is primarily used as an insect repellent. Its primary targets are various species of mosquitoes, midges, ticks, and head lice .
Mode of Action
The compound works by repelling insects, likely due to their intolerance to its odor . It stimulates gustatory receptor neurons in mosquitoes, resulting in a feeding or biting deterrent response .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound interferes with the normal sensory mechanisms of insects, making them less likely to bite or feed .
Result of Action
The primary result of the action of this compound is the prevention of insect bites. This can help protect against the transmission of diseases carried by insects, such as malaria and Lyme disease .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For example, in hot and humid climates, it may be necessary to reapply the repellent every 3-4 hours . The compound is biodegradable and has a good skin feel in final products .
生化学分析
Biochemical Properties
Ethyl 3-[butyl(ethyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the inflammatory response, leading to reduced inflammation in treated cells . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can cause prolonged nerve stimulation and potential neurotoxicity. Additionally, this compound can modulate the expression of genes involved in various cellular processes, further influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At high doses, this compound can cause adverse effects, including neurotoxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and molecular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by esterases, which hydrolyze the ester bond, resulting in the formation of butylamine and ethyl propanoate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[butyl(ethyl)amino]propanoate can be synthesized through the esterification of 3-[butyl(ethyl)amino]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
Ethyl 3-[butyl(ethyl)amino]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 3-[butyl(ethyl)amino]propanoic acid and ethanol.
Reduction: 3-[butyl(ethyl)amino]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[butyl(ethyl)amino]propanoate has a wide range of applications in scientific research:
類似化合物との比較
Ethyl 3-[butyl(ethyl)amino]propanoate can be compared with other similar ester compounds such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its pleasant odor and used in flavoring and fragrance industries.
Ethyl propionate: Used in the synthesis of various organic compounds and as a flavoring agent.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique reactivity and versatility in different applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
ethyl 3-[butyl(ethyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12(5-2)10-8-11(13)14-6-3/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODMGBOXJGZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
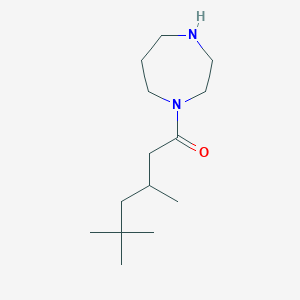

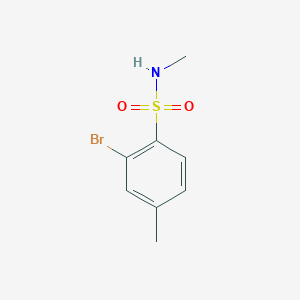
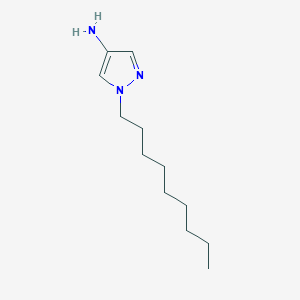
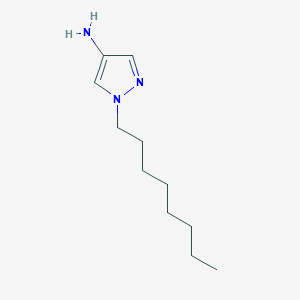
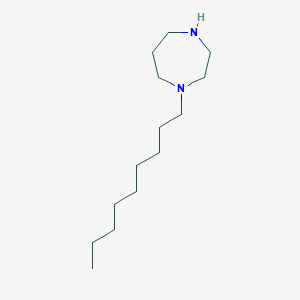
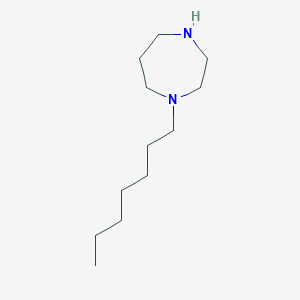
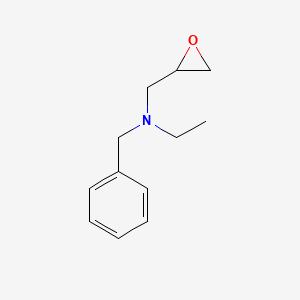

![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)
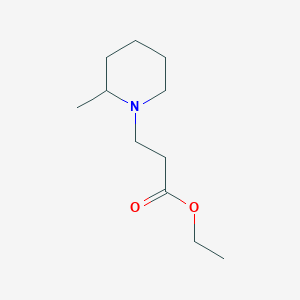
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

